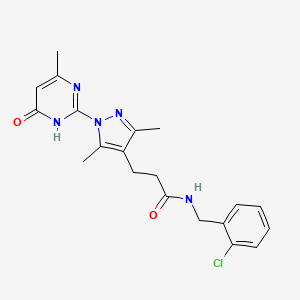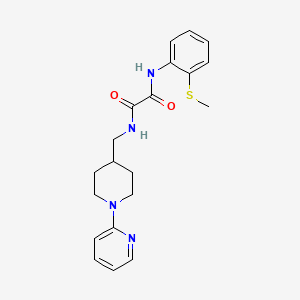
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide, also known as MT-45, is a synthetic opioid that has gained attention in the scientific community due to its potential as a pain reliever. This compound was first synthesized in the 1970s and has been the subject of numerous studies since then. In
Scientific Research Applications
Oxidation Catalyst
The compound can be used in the oxidation of Csp3-H for the synthesis of aromatic ketones . This process is particularly useful in the synthesis of pyridin-2-yl-methanones . The oxidation process involves water and is carried out under mild conditions .
Synthesis of Aromatic Ketones
The compound can be used in the synthesis of aromatic ketones , which are important pharmaceutical intermediates . The pyridin-2-yl-methanone motifs, in particular, have gained extensive attention in recent years .
Anti-Fibrosis Activity
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives, which include this compound, have been synthesized and evaluated for their anti-fibrosis activity . These compounds have shown better anti-fibrosis activity than Pirfenidone and Bipy55′DC on HSC-T6 cells .
Inhibition of Collagen Expression
Compounds including this one have been found to effectively inhibit the expression of collagen . This property makes them potentially useful in the treatment of fibrotic diseases .
Reduction of Hydroxyproline Content
These compounds have also been found to reduce the content of hydroxyproline in cell culture medium in vitro . This suggests that they could be used to modulate the levels of this amino acid, which is a major component of the protein collagen .
Potential Anti-Fibrotic Drugs
Given their anti-fibrosis activity and their effects on collagen expression and hydroxyproline content, these compounds, including the one you mentioned, could potentially be developed into novel anti-fibrotic drugs .
properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-27-17-7-3-2-6-16(17)23-20(26)19(25)22-14-15-9-12-24(13-10-15)18-8-4-5-11-21-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJKNWSMERLPDTG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(methylthio)phenyl)-N2-((1-(pyridin-2-yl)piperidin-4-yl)methyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

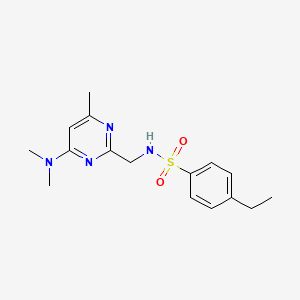
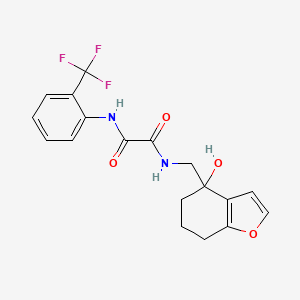
![3-methyl-4-(propan-2-yl)-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2370017.png)
![(4-(3-(Dimethylamino)benzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2370018.png)



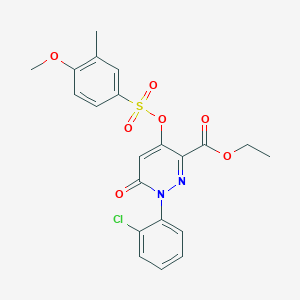

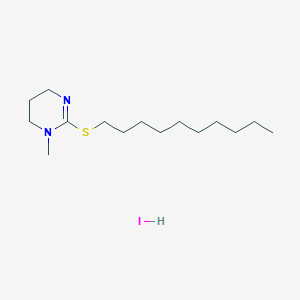

![3-[(4-Methylpiperazin-1-yl)carbonyl]-2-naphthol](/img/structure/B2370034.png)
![{2-[6-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoylamino]-thiazol-4-yl}-acetic acid ethyl ester](/img/structure/B2370035.png)
